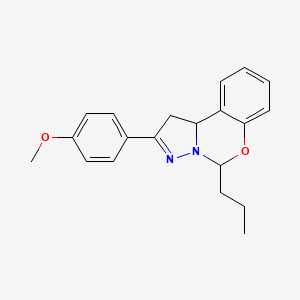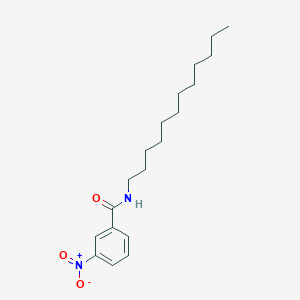
N-dodecyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dodecyl-3-nitrobenzamide is an organic compound with the molecular formula C19H30N2O3 It is characterized by a dodecyl chain attached to a benzamide group, which is further substituted with a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: N-dodecyl-3-nitrobenzamide can be synthesized through the direct condensation of 3-nitrobenzoic acid with dodecylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of dodecylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-dodecyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: N-dodecyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-dodecyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of nitroaromatic compounds on biological systems.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-dodecyl-3-nitrobenzamide involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA. This can lead to various biological effects, including cytotoxicity and modulation of cellular pathways .
Comparison with Similar Compounds
- N-dodecylbenzamide
- N-dodecyl-4-nitrobenzamide
- N-dodecyl-2-nitrobenzamide
Comparison: N-dodecyl-3-nitrobenzamide is unique due to the position of the nitro group on the benzene ring. This positional isomerism can significantly influence the compound’s reactivity and biological activity. For example, the 3-nitro derivative may have different electronic properties and steric effects compared to the 2-nitro or 4-nitro derivatives, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C19H30N2O3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N-dodecyl-3-nitrobenzamide |
InChI |
InChI=1S/C19H30N2O3/c1-2-3-4-5-6-7-8-9-10-11-15-20-19(22)17-13-12-14-18(16-17)21(23)24/h12-14,16H,2-11,15H2,1H3,(H,20,22) |
InChI Key |
VZAHTJSOCXSRQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-2-Thienylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079174.png)
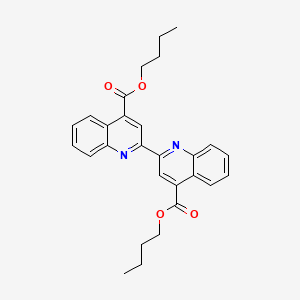
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B15079182.png)
![ethyl 4,5-dimethyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B15079196.png)
![N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B15079202.png)
![3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B15079210.png)
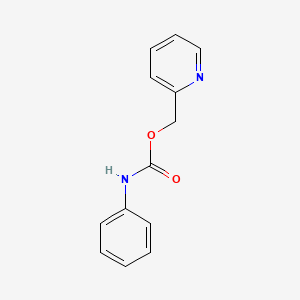
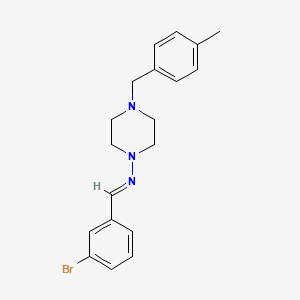
![N'-[4-(methylsulfanyl)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B15079219.png)
![methyl (2E)-5-(4-tert-butylphenyl)-7-methyl-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079233.png)
![isopropyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079235.png)
![1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15079250.png)

